molecular formula C6H2BrClF2O2S B12852531 3-Bromo-4,5-difluorobenzenesulfonyl chloride

3-Bromo-4,5-difluorobenzenesulfonyl chloride

Katalognummer: B12852531
Molekulargewicht: 291.50 g/mol
InChI-Schlüssel: TXANLTHIFBBPQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4,5-difluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H2BrClF2O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is known for its strong oxidizing and corrosive properties and is used in various chemical synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,5-difluorobenzenesulfonyl chloride typically involves the sulfonylation of 3-bromo-4,5-difluorobenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The process involves the following steps:

    Starting Material: 3-Bromo-4,5-difluorobenzene.

    Sulfonylation: The starting material is reacted with chlorosulfonic acid under controlled temperature conditions.

    Purification: The resulting product is purified through recrystallization or distillation to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems ensures consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4,5-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation Reactions: The compound can act as an oxidizing agent in certain reactions, facilitating the oxidation of other substrates.

    Reduction Reactions: Under specific conditions, the sulfonyl chloride group can be reduced to a sulfonyl group.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Wissenschaftliche Forschungsanwendungen

3-Bromo-4,5-difluorobenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of 3-Bromo-4,5-difluorobenzenesulfonyl chloride involves the electrophilic attack of the sulfonyl chloride group on nucleophilic sites in other molecules. This reaction forms a covalent bond between the sulfonyl chloride group and the nucleophile, resulting in the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-3-fluorobenzenesulfonyl chloride
  • 4-Bromo-2,5-difluorobenzenesulfonyl chloride
  • 3,4-Difluorobenzenesulfonyl chloride

Uniqueness

3-Bromo-4,5-difluorobenzenesulfonyl chloride is unique due to the presence of both bromine and fluorine substituents on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific steric effects, making it valuable in selective chemical synthesis processes.

Eigenschaften

Molekularformel

C6H2BrClF2O2S

Molekulargewicht

291.50 g/mol

IUPAC-Name

3-bromo-4,5-difluorobenzenesulfonyl chloride

InChI

InChI=1S/C6H2BrClF2O2S/c7-4-1-3(13(8,11)12)2-5(9)6(4)10/h1-2H

InChI-Schlüssel

TXANLTHIFBBPQB-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)F)Br)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.